(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Catalog No.
S528044
CAS No.
151636-76-9
M.F
C21H16N2O6
M. Wt
392.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyran...

CAS Number

151636-76-9

Product Name

(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

IUPAC Name

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione

Molecular Formula

C21H16N2O6

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1

InChI Key

RPFYDENHBPRCTN-OAQYLSRUSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O

Solubility

Soluble in DMSO

Synonyms

7-ethyl-7-hydroxy-10H-1,3-Dioxolo(4,5-g)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-8,11(7H,12H)-dione, CID 72403, FL118, NSC 634724

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O

Isomeric SMILES

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O

Description

The exact mass of the compound (4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is 392.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4'6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

, also known by its alias FL118, is a compound currently under investigation for its potential as a survivin inhibitor . Survivin is a protein that plays a crucial role in cell division and survival, and its overexpression is linked to various cancers .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

392.1008

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Wang J, Liu Z, Zhang D, Liu R, Lin Q, Liu J, Yang Z, Ma Q, Sun D, Zhou X, Jiang G. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties. Am J Transl Res. 2017 Aug 15;9(8):3676-3686. eCollection 2017. PubMed PMID: 28861158; PubMed Central PMCID: PMC5575181.
2: Li F, Ling X, Harris DL, Liao J, Wang Y, Westover D, Jiang G, Xu B, Boland PM, Jin C. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? Am J Cancer Res. 2017 Feb 1;7(2):370-382. eCollection 2017. PubMed PMID: 28337384; PubMed Central PMCID: PMC5336509.
3: Ling X, Liu X, Zhong K, Smith N, Prey J, Li F. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models. Am J Transl Res. 2015 Oct 15;7(10):1765-81. eCollection 2015. PubMed PMID: 26692923; PubMed Central PMCID: PMC4656756.
4: Westover D, Ling X, Lam H, Welch J, Jin C, Gongora C, Del Rio M, Wani M, Li F. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance. Mol Cancer. 2015 Apr 28;14:92. doi: 10.1186/s12943-015-0362-9. PubMed PMID: 25928015; PubMed Central PMCID: PMC4427926.
5: Ling X, Xu C, Fan C, Zhong K, Li F, Wang X. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX. Cancer Res. 2014 Dec 15;74(24):7487-97. doi: 10.1158/0008-5472.CAN-14-0683. PubMed PMID: 25512388; PubMed Central PMCID: PMC4448973.
6: Li F. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? Am J Cancer Res. 2014 May 26;4(3):304-11. eCollection 2014. PubMed PMID: 24959385; PubMed Central PMCID: PMC4065411.
7: Zhao J, Ling X, Cao S, Liu X, Wan S, Jiang T, Li F. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration. Mol Pharm. 2014 Feb 3;11(2):457-67. doi: 10.1021/mp4004282. Epub 2014 Jan 6. PubMed PMID: 24329001.
8: Li F. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept. Int Rev Cell Mol Biol. 2013;305:217-52. doi: 10.1016/B978-0-12-407695-2.00005-6. Review. PubMed PMID: 23890383.
9: Ling X, Li F. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI). Am J Transl Res. 2013;5(2):139-54. Epub 2013 Mar 28. PubMed PMID: 23573360; PubMed Central PMCID: PMC3612511.
10: Ling X, Cao S, Cheng Q, Keefe JT, Rustum YM, Li F. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity. PLoS One. 2012;7(9):e45571. doi: 10.1371/journal.pone.0045571. Epub 2012 Sep 19. PubMed PMID: 23029106; PubMed Central PMCID: PMC3446924.

Explore Compound Types